Carinatone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Carinatone is a chemical compound known for its unique properties and applications in various scientific fields. It is a quaternary ammonium compound involved in metabolism in most mammals, plants, and some bacteria. This compound plays a crucial role in energy metabolism by transporting long-chain fatty acids from the cytosol into mitochondria to be oxidized for energy production .

准备方法

Synthetic Routes and Reaction Conditions: Carinatone can be synthesized through a series of chemical reactions starting from the amino acid lysine. The synthesis involves the methylation of lysine to form trimethyllysine, which is then hydroxylated to hydroxytrimethyllysine. This intermediate is cleaved to form trimethylaminobutyraldehyde, which is subsequently dehydrogenated to produce gamma-butyrobetaine. Finally, gamma-butyrobetaine is hydroxylated to form this compound .

Industrial Production Methods: In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the efficient production of this compound. The final product is purified through crystallization and other separation techniques to achieve the desired purity levels .

化学反应分析

Consult Authoritative Databases

-

CAS SciFinder : Use CAS REGISTRY to verify the compound’s existence, structure, or synonyms (e.g., IUPAC name, CAS Registry Number) .

-

NIST Chemical Kinetics Database : Search for kinetic or thermodynamic data on related reactions .

-

CAS Reactions : Review synthetic pathways for structurally similar compounds .

Analyze Structural Analogues

If "Carinatone" shares functional groups with known compounds, infer potential reactivity:

-

Example : If it contains a cyclooctyne moiety, Cu-free click chemistry reactions (e.g., strain-promoted azide-alkyne cycloaddition) may apply, as described for fluorinated cyclooctynes .

Explore Computational Methods

Computational tools (e.g., reaction path Hamiltonian, density functional theory) can model hypothetical reaction mechanisms, as demonstrated for other systems .

Experimental Validation

Design experiments to characterize reactivity, leveraging techniques such as:

-

Catalytic enhancement : Apply electric fields to boost reaction rates, as shown in recent MIT research .

-

Synthetic protocols : Follow standardized reaction workflows for analogous compounds .

Key Challenges and Considerations

-

Nomenclature clarity : Confirm the compound’s naming conventions to avoid misidentification.

-

Data scarcity : Prioritize primary literature and patent databases for emerging research.

科学研究应用

Pharmacological Applications

Carinatone has been identified as a compound with significant pharmacological potential. Its applications include:

- Cytotoxic Activity : Research indicates that this compound exhibits cytotoxic properties against various cancer cell lines. For instance, studies have shown that it can inhibit tumor growth by inducing apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

- Antiviral Effects : this compound has demonstrated antiviral activity against several viruses, including those responsible for respiratory infections. Its mechanism involves interfering with viral replication processes, thereby reducing viral load in infected cells .

- Anti-inflammatory Properties : The compound has been noted for its anti-inflammatory effects, which could be beneficial in treating conditions characterized by excessive inflammation, such as arthritis and other chronic inflammatory diseases .

Cancer Research

A significant body of research focuses on the role of this compound in cancer treatment. One study isolated this compound from the plant Ocotea porosa and assessed its effects on various cancer cell lines. The findings indicated that this compound not only inhibited cell proliferation but also enhanced the efficacy of conventional chemotherapy agents like doxorubicin .

Antiviral Studies

In antiviral research, this compound was evaluated for its effectiveness against the vesicular stomatitis virus. The results demonstrated that this compound could reduce viral titers significantly while maintaining low cytotoxicity levels in cultured cells . This suggests its potential as a therapeutic agent in viral infections.

Bioassay-Guided Fractionation

The process of bioassay-guided fractionation has been employed to isolate this compound from complex plant extracts. This method allows researchers to identify bioactive compounds based on their biological activity. In one study involving the East African medicinal plant Rhynchosia viscosa, this compound was successfully isolated and characterized using quantitative microflow NMR techniques, demonstrating its potential for use in drug discovery .

Chemical Structure and Mechanism of Action

This compound belongs to the class of lignans and neolignans, which are known for their diverse structural possibilities and pharmacological properties. The chemical structure of this compound contributes to its ability to interact with various biological targets, including enzymes involved in inflammation and cancer progression .

Summary Table: Applications of this compound

作用机制

Carinatone exerts its effects by transporting long-chain fatty acids into the mitochondria, where they are oxidized to produce energy in the form of adenosine triphosphate (ATP). This process is essential for maintaining cellular energy levels and supporting various metabolic functions. This compound also helps remove toxic by-products of metabolism from cells, ensuring cellular health and function .

相似化合物的比较

Carnitine: Similar in structure and function, but Carinatone has a higher affinity for fatty acid transport.

Acetylcarnitine: An acetylated form of carnitine, used in the treatment of neurological disorders.

Propionylcarnitine: A derivative of carnitine, used in the treatment of cardiovascular diseases .

Uniqueness: this compound is unique due to its high efficiency in transporting long-chain fatty acids and its role in energy metabolism. Its ability to support cellular energy production and remove metabolic by-products makes it a valuable compound in various scientific and medical applications .

属性

IUPAC Name |

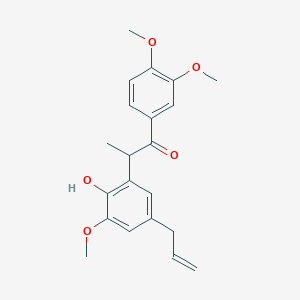

1-(3,4-dimethoxyphenyl)-2-(2-hydroxy-3-methoxy-5-prop-2-enylphenyl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O5/c1-6-7-14-10-16(21(23)19(11-14)26-5)13(2)20(22)15-8-9-17(24-3)18(12-15)25-4/h6,8-13,23H,1,7H2,2-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOKBRPPPSPIUIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=CC(=C1)CC=C)OC)O)C(=O)C2=CC(=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。